Magnesium phosphide

Description

Properties

IUPAC Name |

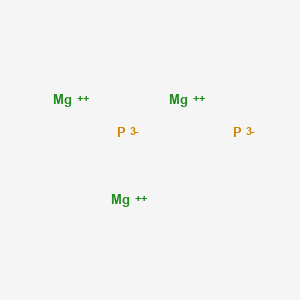

trimagnesium;phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2P/q3*+2;2*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBDMGXNLNDGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Mg+2].[Mg+2].[P-3].[P-3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034691 | |

| Record name | Magnesium phosphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium phosphide is a white crystalline solid. It reacts violently with water and may ignite upon contact with air. It is toxic by ingestion. It is used to make other chemicals., YELLOW-TO-GREEN CRYSTALS. | |

| Record name | MAGNESIUM PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reacts with water, In water, 0.01 g/L, Solubility in water: reaction | |

| Record name | Magnesium phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.06 g/cu cm, 2.1 g/cm³ | |

| Record name | Magnesium phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow cubic crystals | |

CAS No. |

12057-74-8 | |

| Record name | MAGNESIUM PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium phosphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium Phosphide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/magnesium-phosphide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Magnesium phosphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimagnesium diphosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q846538H9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Magnesium phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>750 °C | |

| Record name | MAGNESIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Phosphide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of magnesium phosphide (Mg₃P₂), a material of interest in various scientific and industrial applications. This document details the crystallographic parameters of its known polymorphs, outlines experimental protocols for its synthesis and analysis, and presents visualizations of its crystal structure and the analytical workflow.

Introduction to this compound

This compound (Mg₃P₂) is an inorganic compound that exists as a yellow-to-green crystalline solid.[1] It is known for its high reactivity, particularly with water, which leads to the production of phosphine gas.[1] The arrangement of magnesium and phosphorus atoms in its solid state, known as the crystal structure, dictates many of its physical and chemical properties. Understanding this structure is crucial for its application in areas such as semiconductor research and as a reagent in chemical synthesis.

Crystallographic Data of this compound Polymorphs

This compound is known to crystallize in at least two different cubic structures. The key crystallographic data for these polymorphs are summarized below for easy comparison.

Cubic Crystal System - Space Group Ia-3

One common phase of this compound crystallizes in the cubic space group Ia-3.[2] This structure is a complex, spinel-derived arrangement.[2]

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Ia-3 |

| International Number | 206 |

| Lattice Parameter (a) | 12.01 Å[2] |

| Cell Volume | 1732.58 ų[2] |

| Density | 2.07 g/cm³[2] |

| Mg-P Bond Distances | 2.53 - 2.63 Å[2] |

Table 1: Crystallographic data for this compound with the Ia-3 space group.

In this structure, magnesium ions (Mg²⁺) are coordinated to four phosphide ions (P³⁻) forming MgP₄ tetrahedra. There are two distinct crystallographic sites for the phosphorus atoms, each being coordinated to six magnesium atoms in a distorted octahedral geometry.[2]

Cubic Crystal System - Space Group Pn-3m

Another reported cubic phase of this compound possesses the space group Pn-3m.[3]

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pn-3m |

| International Number | 224 |

| Lattice Parameter (a) | 6.02 Å[3] |

| Cell Volume | 218.65 ų[3] |

| Density | 2.05 g/cm³[3] |

| Mg-P Bond Length | 2.61 Å[3] |

Table 2: Crystallographic data for this compound with the Pn-3m space group.

In this simpler cubic structure, the magnesium ions are also tetrahedrally coordinated to four phosphorus atoms.[3] The phosphide ions are in a 6-coordinate environment, bonded to six equivalent magnesium atoms.[3]

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental stages: the synthesis of a high-quality crystalline sample and its analysis using X-ray diffraction, followed by Rietveld refinement of the collected data.

Synthesis of Crystalline this compound

A direct reaction between magnesium metal and red phosphorus is a common method for synthesizing Mg₃P₂.[4] To obtain a crystalline powder suitable for XRD analysis, the following protocol can be employed.

Materials and Equipment:

-

High-purity magnesium powder or turnings

-

High-purity red phosphorus

-

Inert atmosphere glovebox (e.g., argon-filled)

-

Quartz ampoule or tube furnace

-

Schlenk line

-

Mortar and pestle (agate or alumina)

Procedure:

-

Reactant Preparation: Stoichiometric amounts of magnesium and red phosphorus (3:2 molar ratio) are weighed and handled inside an inert atmosphere glovebox to prevent oxidation.

-

Mixing: The reactants are thoroughly mixed using a mortar and pestle.

-

Encapsulation: The mixture is loaded into a clean, dry quartz ampoule. The ampoule is then evacuated to a high vacuum using a Schlenk line and sealed.

-

Heating Profile: The sealed ampoule is placed in a tube furnace and heated gradually to a temperature in the range of 600-800 °C. The heating rate should be controlled to manage the exothermic nature of the reaction. The reaction is held at the peak temperature for several hours to ensure complete reaction and improve crystallinity.

-

Cooling: The furnace is then slowly cooled to room temperature. Rapid cooling should be avoided as it can introduce defects into the crystal lattice.

-

Sample Recovery: The ampoule is opened inside the glovebox, and the resulting this compound product is recovered and ground into a fine powder for XRD analysis.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder X-ray diffraction is the primary technique for determining the crystal structure of polycrystalline materials like the synthesized Mg₃P₂. The Rietveld refinement method is then used to refine the crystal structure model against the experimental diffraction data.[5]

Instrumentation:

-

Powder X-ray diffractometer with a copper (Cu Kα) X-ray source.

-

Sample holder (low-background, e.g., zero-diffraction silicon).

-

Software for Rietveld refinement (e.g., GSAS-II, FullProf).

Data Collection Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

2θ Range: 10° - 90°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: A slow scan speed is recommended to obtain high-quality data with good counting statistics, for example, 1-2 seconds per step.

Rietveld Refinement Procedure:

-

Initial Model: An initial structural model is created based on one of the known space groups for Mg₃P₂ (Ia-3 or Pn-3m), including approximate lattice parameters and atomic positions.

-

Background Refinement: The background of the diffraction pattern is modeled and subtracted.

-

Profile Parameter Refinement: The unit cell parameters, peak shape parameters (e.g., using a pseudo-Voigt function), and instrument-related parameters are refined.

-

Structural Parameter Refinement: The atomic coordinates and isotropic/anisotropic displacement parameters (thermal parameters) are refined.

-

Goodness-of-Fit: The refinement is monitored using goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to ensure the model converges to a good fit with the experimental data.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the crystal structure analysis of this compound and provide a schematic representation of its crystal structures.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: A simplified 2D representation of the bonding in the Mg₃P₂ crystal structure (Ia-3 space group).

Caption: A simplified 2D representation of the bonding in the Mg₃P₂ crystal structure (Pn-3m space group).

References

Synthesis of Magnesium Phosphide in an Inert Atmosphere: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium phosphide (Mg₃P₂) in an inert atmosphere, with a primary focus on the direct reaction between magnesium and phosphorus. This method is the most commonly cited and industrially relevant approach. This document outlines the core principles, experimental protocols, and key parameters involved in the successful synthesis of this inorganic compound.

Introduction

This compound (Mg₃P₂) is an inorganic compound that appears as yellow-to-green crystals.[1] It is a crucial reagent in various chemical applications, most notably as a source of phosphine (PH₃) gas upon reaction with water or acid. Phosphine is a highly effective fumigant and is also used in the synthesis of organophosphorus compounds. The synthesis of Mg₃P₂ is typically carried out under an inert atmosphere to prevent the formation of magnesium phosphate from the reaction with oxygen at high temperatures.[2] The direct reaction between magnesium and phosphorus is highly exothermic and requires careful control to ensure safety and product purity.[3]

Synthesis Methodology: Direct Reaction of Elements

The most prevalent method for synthesizing this compound is the direct combination of magnesium metal and red or yellow phosphorus at elevated temperatures.[1][4] The overall reaction is:

3Mg + 2P → Mg₃P₂

Due to the highly exothermic nature of this reaction, various strategies are employed to control the reaction rate and prevent explosions, primarily through the addition of reaction retardants or catalysts and by conducting the reaction in a controlled inert environment.[2][3]

Quantitative Data Summary

| Example | Magnesium (Form, Mass) | Phosphorus (Form, Mass) | Retardant/Catalyst (Type, Mass) | Yield (%) | Mg₃P₂ Content (%) | Reference |

| 1 | Powder, 1.85 kg | Red, 1.36 kg | Light Magnesium Oxide, 0.8 kg | 98% | 71% | [2] |

| 2 | Fine Shavings, 2 kg | Red, 1.6 kg | Sodium Carbonate, 400 g | 90% | 77% | [2] |

| 3 | Coarse Powder, 2 kg | Red, 1.6 kg | Magnesium Stearate, 400 g | 85% | 75% | [2] |

| 4 | Powder, 8 kg | Red, 6 kg | Light Magnesium Oxide, 6 kg | 96% | 62% | [2] |

| 5 | Grits, 200 g | Yellow, 160 g | Diphosphorus Tetraiodide, 1 g | - | 89% | [3] |

| 6 | Grits, 30 g | Yellow, 24 g | Bromine, 0.3 g | - | 87% | [3] |

| 7 | Mg-Al Alloy Grits (50% Mg), 1.5 kg | Yellow, 1.5 kg | Iodine, 15 g | 90% (as mixed phosphides) | - | [3] |

Experimental Protocol: Direct Synthesis with Reaction Retardant

This protocol provides a detailed methodology for the synthesis of this compound based on the direct reaction of magnesium powder and red phosphorus using a reaction retardant in an inert atmosphere.

Materials:

-

Magnesium (Mg) powder

-

Red Phosphorus (P)

-

Magnesium Oxide (MgO), light (or other suitable retardant)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Reaction vessel (crucible or tub-like, capable of withstanding high temperatures)

-

Lid for the reaction vessel

-

Inert atmosphere glove box or Schlenk line

-

Furnace or ignition source (e.g., electrical resistance wire)

-

Mixing apparatus (e.g., drum mixer)

-

Personal Protective Equipment (PPE): safety goggles, flame-retardant lab coat, gloves

Procedure:

-

Preparation of Reactants: In an inert atmosphere, thoroughly mix the magnesium powder, red phosphorus, and the reaction retardant (e.g., light magnesium oxide) in the desired stoichiometric ratio. A near-stoichiometric ratio of magnesium to phosphorus is preferable.[2] The amount of retardant can be optimized, with additions of up to 60% being reported as favorable.[2]

-

Reaction Setup: Place the homogeneous mixture into the reaction vessel. If not working in a glovebox, the vessel should be purged with an inert gas. Loosely cover the reaction vessel with a lid to maintain the inert atmosphere and prevent the combustion of phosphorus vapor in the air.[2]

-

Initiation of Reaction: The reaction is highly exothermic and can be initiated by heating the vessel in a furnace or by using an electrical ignition source.[2] The reaction temperature should be maintained between 300°C and 600°C.[3]

-

Reaction Control: The presence of the retardant will help to control the reaction, leading to a calmer and more uniform process.[2] The reaction progress can be monitored by observing the temperature and any visual changes in the reaction mixture.

-

Cooling and Product Recovery: Once the reaction is complete, allow the reaction vessel to cool down to room temperature under the inert atmosphere. The resulting this compound product can then be safely handled and stored. The product is often a granular or crystalline solid with a color ranging from dark green to grayish-green.[2]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the direct synthesis of Mg₃P₂.

Logical Relationships in Synthesis

Caption: Factors influencing Mg₃P₂ synthesis and product characteristics.

Alternative Synthesis Methods

While the direct combination of elements is the most common method, other potential routes for the synthesis of metal phosphides exist, though they are less documented specifically for Mg₃P₂.

-

Mechanochemical Synthesis: This method involves the use of mechanical energy, such as ball milling, to induce chemical reactions in the solid state. It has been investigated for the synthesis of various inorganic materials, including some metal phosphides.[5] This approach could offer a lower-temperature alternative to the direct thermal method.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Common analytical techniques include:

-

X-ray Diffraction (XRD): To identify the crystalline phases present in the product and confirm the formation of the cubic Mg₃P₂ structure.[6]

-

Scanning Electron Microscopy (SEM): To analyze the morphology and microstructure of the synthesized powder.[6]

-

Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the product and verify the magnesium to phosphorus ratio.

Safety Considerations

The synthesis of this compound involves hazardous materials and a highly exothermic reaction. It is imperative to adhere to strict safety protocols:

-

All manipulations should be carried out in an inert and dry atmosphere to prevent accidental ignition and the formation of impurities.

-

Appropriate personal protective equipment, including safety glasses, flame-retardant clothing, and gloves, must be worn at all times.

-

The reaction should be conducted in a well-ventilated area, preferably within a fume hood, to handle any potential release of volatile phosphorus compounds.

-

This compound reacts with water to produce highly toxic and flammable phosphine gas. Therefore, the product must be stored in a dry, airtight container.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the cited literature for more specific details and adapt the protocols to their specific experimental setup and safety procedures.

References

- 1. This compound | Mg3P2 | CID 61546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3532464A - Method of making this compound - Google Patents [patents.google.com]

- 3. US4331642A - Process for preparing aluminum or this compound - Google Patents [patents.google.com]

- 4. This compound [fugran.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Dielectric Properties of Magnesium Phosphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium phosphide (Mg₃P₂), an inorganic compound, is emerging as a material of significant interest due to its potential applications in various technological fields. Composed of magnesium and phosphorus, this semiconductor possesses unique electronic and dielectric properties that make it a candidate for applications in electronics and potentially other advanced technologies.[1] This technical guide provides a comprehensive overview of the core electronic and dielectric properties of this compound, compiled from theoretical studies and available experimental data. It is intended to serve as a foundational resource for researchers and professionals exploring the capabilities of this material.

Crystal Structure

This compound primarily crystallizes in a cubic structure. Theoretical studies have investigated two main space groups: the body-centered cubic Ia-3 (No. 206) and the simpler cubic Pn-3m (No. 224).[2] The Ia-3 structure is a more complex, spinel-derived structure. In this configuration, Mg²⁺ ions are bonded to four P³⁻ ions, forming a network of corner and edge-sharing MgP₄ tetrahedra.[2]

Electronic Properties

The electronic properties of this compound are a subject of ongoing research, with theoretical calculations providing most of the currently available data. These studies consistently indicate that Mg₃P₂ is a semiconductor.

Band Structure and Band Gap

First-principles calculations based on Density Functional Theory (DFT) have been extensively used to determine the electronic band structure of Mg₃P₂.[3][4][5] The calculated band gap values, however, vary significantly depending on the computational method and the exchange-correlation functional used.

The Generalized Gradient Approximation (GGA) tends to underestimate the band gap of semiconductors. Studies employing GGA have reported direct band gaps for Mg₃P₂ in the range of 0.5 eV to 0.523 eV.[3][6] On the other hand, more advanced hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, which often provide results in better agreement with experimental values, predict a significantly larger direct band gap of 1.282 eV.[6] The Materials Project database, which uses a combination of computational methods, reports a calculated band gap of 1.80 eV.[2] One study reported a band gap of 0.5eV.[3][5]

Table 1: Calculated Electronic Band Gap of this compound (Mg₃P₂)

| Computational Method | Exchange-Correlation Functional | Band Gap Type | Calculated Band Gap (eV) | Reference |

| First-Principles | - | - | 0.5 | [3][5] |

| First-Principles | GGA | Direct (Γ-Γ) | 0.523 | [6] |

| First-Principles | HSE06 | Direct (Γ-Γ) | 1.282 | [6] |

| Materials Project | - | - | 1.80 | [2] |

Dielectric Properties

The dielectric properties of a material describe its ability to store electrical energy in an electric field. For Mg₃P₂, these properties have been primarily investigated through theoretical calculations.

Dielectric Constant and Refractive Index

The dielectric constant is a measure of a material's ability to polarize in response to an electric field. It is a crucial parameter for applications in capacitors and other electronic components. Theoretical studies have calculated both the electronic (high-frequency) and the total (static) dielectric constants of Mg₃P₂.

First-principles calculations have reported a static dielectric constant of 51.9 along all three axes.[3][4][5] The electronic contribution to the dielectric constant, which is related to the refractive index, has also been calculated.

Table 2: Calculated Dielectric Properties of this compound (Mg₃P₂)

| Property | Value | Reference |

| Dielectric Constant | 51.9 | [3][4][5] |

| Polarizability (ų) | 46.7 | [3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of high-purity, single-crystal, or high-quality thin-film this compound are not extensively documented in the literature. However, based on general solid-state chemistry and thin-film deposition techniques, the following protocols can be proposed.

Synthesis of Bulk this compound via Solid-State Reaction

This method involves the direct reaction of the constituent elements at high temperatures.

Materials and Equipment:

-

High-purity magnesium powder or turnings (99.9% or higher)

-

High-purity red phosphorus powder (99.99% or higher)

-

Quartz ampoule

-

Tube furnace with temperature and pressure control

-

Vacuum pump

-

Glovebox with an inert atmosphere (e.g., argon)

Procedure:

-

Inside an inert atmosphere glovebox, weigh stoichiometric amounts of magnesium and red phosphorus (3:2 molar ratio).

-

Thoroughly mix the powders.

-

Load the mixture into a clean quartz ampoule.

-

Evacuate the ampoule to a high vacuum (< 10⁻⁵ Torr) and seal it.

-

Place the sealed ampoule in a tube furnace.

-

Slowly heat the furnace to a temperature in the range of 500-800 °C. The exact temperature profile will need to be optimized to ensure a complete reaction and to control the vapor pressure of phosphorus.

-

Hold the temperature for an extended period (e.g., 24-48 hours) to allow for complete reaction and homogenization.

-

Slowly cool the furnace to room temperature.

-

Open the ampoule in an inert atmosphere glovebox to recover the Mg₃P₂ product.

Thin-Film Deposition via Molecular Beam Epitaxy (MBE)

MBE is a technique that can be used to grow high-quality single-crystal thin films in an ultra-high vacuum environment.

Materials and Equipment:

-

MBE system equipped with effusion cells for magnesium and a valved cracker source for phosphorus.

-

Suitable single-crystal substrate (e.g., MgO, Si).

-

Substrate cleaning facility.

-

In-situ characterization tools such as Reflection High-Energy Electron Diffraction (RHEED).

Procedure:

-

Prepare the substrate by appropriate chemical cleaning and/or in-situ thermal treatment to achieve an atomically clean and smooth surface.

-

Load the substrate into the MBE growth chamber.

-

Heat the substrate to the desired growth temperature. This will need to be determined experimentally but is typically in the range of 200-500 °C for phosphide compounds.

-

Heat the magnesium effusion cell to a temperature that provides the desired flux of magnesium atoms.

-

Introduce phosphorus vapor into the chamber through the valved cracker source at a controlled flux.

-

Monitor the growth process in real-time using RHEED. The observation of sharp, streaky RHEED patterns is indicative of two-dimensional, epitaxial growth.

-

After the desired film thickness is achieved, cool down the substrate and transfer it out of the MBE system.

First-Principles Computational Protocol for Electronic and Dielectric Properties

This protocol outlines the general steps for calculating the electronic and dielectric properties of Mg₃P₂ using DFT.

Software:

-

A plane-wave DFT code such as Quantum ESPRESSO, VASP, or ABINIT.

Procedure:

-

Crystal Structure Definition: Obtain the crystallographic information file (CIF) for the desired phase of Mg₃P₂ (e.g., the cubic Ia-3 structure from the Materials Project database).[2]

-

Convergence Tests:

-

Plane-wave cutoff energy (ecutwfc): Perform a series of self-consistent field (SCF) calculations with increasing ecutwfc values to determine the minimum cutoff energy required to achieve convergence of the total energy (e.g., to within 1 meV/atom).

-

k-point mesh: Perform SCF calculations with increasing k-point mesh densities to determine the minimum mesh size required for energy convergence.

-

-

Structural Optimization: Perform a variable-cell relaxation to find the equilibrium lattice parameters and atomic positions by minimizing the forces on the atoms and the stress on the unit cell.

-

Electronic Structure Calculation:

-

Self-consistent field (SCF) calculation: Perform a final, high-precision SCF calculation using the optimized structure and converged parameters.

-

Band structure: Perform a non-self-consistent field (NSCF) calculation along a high-symmetry path in the Brillouin zone to obtain the electronic band structure.

-

Density of States (DOS): Perform an NSCF calculation on a denser k-point mesh to calculate the total and projected density of states.

-

-

Dielectric Properties Calculation:

-

Use Density Functional Perturbation Theory (DFPT) to calculate the dielectric tensor (both electronic and ionic contributions). From the tensor, the dielectric constant and refractive index can be derived.

-

Mandatory Visualizations

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the synthesis and characterization of Mg₃P₂.

Computational Workflow for DFT Calculations

Caption: Computational workflow for determining electronic and dielectric properties using DFT.

References

An In-depth Technical Guide on the Thermal Decomposition Studies of Magnesium Phosphide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium phosphide (Mg₃P₂). Given the limited availability of in-depth, publicly accessible research focusing specifically on the thermal decomposition kinetics and detailed experimental protocols for this compound, this document synthesizes known data and presents generalized experimental methodologies applicable to its study.

Introduction

This compound is an inorganic compound that is utilized in various applications, including as a rodenticide and insecticide, and in the synthesis of other chemicals. Its thermal stability and decomposition characteristics are critical for safe handling, storage, and for understanding its behavior in high-temperature environments. When heated to decomposition, this compound releases toxic fumes, primarily phosphorus oxides and phosphine gas[1].

Quantitative Data on Thermal Decomposition

The available quantitative data on the thermal decomposition of this compound is limited. The primary parameters that have been identified are the decomposition temperature and the resulting products.

| Parameter | Value | References |

| Decomposition Temperature | ~1000 °C | [2] |

| Decomposition Products | Phosphorus oxides (PₓOᵧ), Phosphine (PH₃) | [1] |

Thermal Decomposition Pathway

The thermal decomposition of this compound at elevated temperatures results in the breakdown of the compound into its constituent elements or their oxides, along with the evolution of toxic gases. The process can be represented by the following logical pathway.

Caption: Logical pathway of Mg₃P₂ thermal decomposition.

Experimental Protocols for Thermal Analysis

4.1. General Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a solid sample like this compound.

Caption: General experimental workflow for thermal analysis.

4.2. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines a generalized procedure for conducting TGA-DTA on a solid sample.

-

Instrumentation: A simultaneous thermal analyzer capable of performing both TGA and DTA is recommended. The instrument should have a high-precision balance and a furnace capable of reaching temperatures above 1000 °C.

-

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

In an inert atmosphere (e.g., a glovebox) to prevent reaction with moisture, grind the sample into a fine, homogeneous powder.

-

Accurately weigh approximately 5-10 mg of the powdered sample into an inert crucible (e.g., alumina or platinum).

-

-

Experimental Procedure:

-

Place the sample crucible and a reference crucible (usually empty) into the thermal analyzer.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to provide an inert atmosphere and remove any evolved gases.

-

Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 1100 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass (TGA) and the temperature difference between the sample and reference (DTA) as a function of the furnace temperature.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) will show mass loss steps corresponding to the evolution of gaseous decomposition products.

-

The DTA curve (ΔT vs. temperature) will indicate whether the decomposition process is endothermic (heat is absorbed) or exothermic (heat is released) through the presence of peaks.

-

The onset temperature of the mass loss in the TGA curve and the corresponding peak in the DTA curve can be used to determine the decomposition temperature.

-

4.3. Analysis of Gaseous Products

To identify the gaseous products evolved during decomposition, the thermal analyzer can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR Procedure:

-

The outlet gas stream from the TGA furnace is introduced into the MS or FTIR spectrometer.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the heating process.

-

The spectra are analyzed to identify the chemical composition of the gaseous products at different temperatures.

-

Safety Precautions

-

This compound reacts with moisture to produce highly toxic and flammable phosphine gas. All handling of this compound should be conducted in a dry, inert atmosphere.

-

The thermal decomposition of this compound produces toxic gases. The experiment must be performed in a well-ventilated area, preferably within a fume hood, and the exhaust from the thermal analyzer should be appropriately scrubbed.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The thermal decomposition of this compound is a critical area of study for its safe handling and application. While specific experimental data is sparse, the decomposition is known to occur at approximately 1000 °C, yielding toxic phosphorus oxides and phosphine gas. The application of standard thermal analysis techniques such as TGA and DTA, coupled with evolved gas analysis, can provide detailed insights into the decomposition mechanism and kinetics. The generalized experimental protocols provided in this guide offer a starting point for researchers to design and conduct their own detailed investigations into the thermal behavior of this compound.

References

An In-depth Technical Guide to the Reaction of Magnesium Phosphide with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium phosphide (Mg₃P₂) is a metal phosphide that serves as a potent source of phosphine gas (PH₃) upon reaction with water. This reaction is of significant interest in various fields, including pest control, organic synthesis, and potentially as a precursor in drug development. Understanding the underlying mechanism, kinetics, and thermodynamics of this reaction is crucial for its safe and efficient application. This guide provides a comprehensive overview of the reaction of this compound with water, detailing the reaction mechanism, presenting available quantitative data, outlining experimental protocols for its study, and visualizing the reaction pathway.

Introduction

This compound is an inorganic compound that reacts vigorously with water in a hydrolysis reaction to produce phosphine gas and magnesium hydroxide.[1] The overall balanced chemical equation for this reaction is:

Mg₃P₂(s) + 6H₂O(l) → 3Mg(OH)₂(aq) + 2PH₃(g)

This reaction is highly exothermic and can be violent, with the potential for the evolved phosphine gas to autoignite in the presence of air, especially if impurities such as diphosphine (P₂H₄) are present.[1] The primary product, phosphine, is a highly toxic gas, which is the basis for its use as a fumigant.[1] A thorough understanding of the reaction dynamics is paramount for controlling the rate of phosphine evolution and ensuring safety.

Reaction Mechanism

-

Adsorption and Dissociation of Water: Water molecules from the bulk liquid phase adsorb onto the surface of the this compound crystal lattice. The polar nature of the water molecules leads to their interaction with the ionic Mg²⁺ and P³⁻ sites on the crystal surface. This interaction facilitates the dissociation of water into hydroxyl (OH⁻) and hydronium (H₃O⁺) ions or protons (H⁺).

-

Protonation of Phosphide Ions: The phosphide ions (P³⁻) on the crystal lattice are strong bases and readily react with the protons (or hydronium ions) generated from the dissociation of water. This is a stepwise protonation process:

-

P³⁻ + H⁺ → PH²⁻

-

PH²⁻ + H⁺ → PH₂⁻

-

PH₂⁻ + H⁺ → PH₃

-

-

Formation of Magnesium Hydroxide: Concurrently, the magnesium ions (Mg²⁺) on the crystal surface react with the hydroxyl ions (OH⁻) to form magnesium hydroxide (Mg(OH)₂). As magnesium hydroxide has low solubility in water, it may form a passivating layer on the surface of the this compound, which could potentially slow down the reaction rate.

-

Desorption of Products: The gaseous phosphine (PH₃) molecules desorb from the surface and diffuse into the surrounding environment. The magnesium hydroxide remains as a solid precipitate.

The following diagram illustrates the proposed reaction pathway at the solid-liquid interface.

Caption: Proposed mechanism of this compound hydrolysis.

Quantitative Data

Quantitative data on the kinetics of the this compound-water reaction is limited in publicly accessible literature. The reaction rate is influenced by several factors, including temperature, humidity (for reaction with atmospheric moisture), particle size of the this compound, and pH of the water. The table below summarizes available data points from various sources.

| Parameter | Value | Conditions | Source |

| Reaction Rate | Half of the maximum theoretical yield of phosphine is created in 15 minutes. | Spillage into an excess of water (at least 5-fold excess). | Not specified |

| Phosphine Production Rate | Average rate of ~0.000585 mol/min | 4.0 kg of Mg₃P₂ heated at 527 °C in a 10.0-L vessel with a final PH₃ pressure of 0.19 bar after 4.0 minutes. (Calculated from provided data) | Not specified |

| Phosphine Release Time | Maximum concentration of phosphine is reached in about 24 to 36 hours. | Commercial fumigant pellets or tablets reacting with atmospheric moisture (60% relative humidity, 20°C). | Not specified |

Experimental Protocols

The following section outlines a general experimental methodology for studying the kinetics of phosphine evolution from the reaction of this compound with water. This protocol is adapted from methods used for studying phosphine evolution from aluminum phosphide.[3]

Objective

To determine the rate of phosphine gas evolution from the reaction of this compound with water under controlled conditions of temperature and humidity.

Materials and Apparatus

-

This compound (powder or pellets of known purity and particle size)

-

Deionized water

-

Reaction vessel (e.g., a sealed glass chamber or desiccator)

-

Humidified air stream generator (e.g., bubbler with deionized water)

-

Mass flow controllers

-

Phosphine gas sensor (e.g., electrochemical sensor or gas chromatograph with a suitable detector)

-

Data acquisition system

-

Thermostatically controlled water bath or environmental chamber

-

Analytical balance

-

Personal protective equipment (including a respirator with cartridges rated for phosphine)

Experimental Workflow

The following diagram outlines the experimental workflow for measuring phosphine evolution.

Caption: Experimental workflow for phosphine evolution measurement.

Procedure

-

Sample Preparation: Accurately weigh a specified amount of this compound. If using pellets, note the number and average weight.

-

Apparatus Setup: Assemble the reaction vessel and connect the humidified air stream inlet and the outlet to the phosphine sensor. Place the reaction vessel in a constant temperature environment (e.g., water bath).

-

Sensor Calibration: Calibrate the phosphine sensor according to the manufacturer's instructions using a certified standard gas mixture.

-

Reaction Initiation: Place the weighed this compound sample inside the reaction vessel. Seal the vessel and start the flow of humidified air at a constant, known rate.

-

Data Collection: Begin recording the phosphine concentration in the effluent gas stream as a function of time using the data acquisition system. Also, record the temperature and flow rate.

-

Termination: Continue the experiment until the phosphine evolution rate becomes negligible.

-

Data Analysis:

-

Calculate the moles of phosphine evolved per unit time using the measured concentration and flow rate.

-

Plot the cumulative moles of phosphine evolved versus time.

-

The slope of this curve at any given point represents the reaction rate. The initial rate can be determined from the initial slope of the curve.

-

Safety Precautions

-

All experiments must be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment, including safety goggles, gloves, and a respirator equipped with a phosphine-rated cartridge, must be worn at all times.

-

Have a means of quenching the reaction and neutralizing any unreacted this compound readily available (e.g., a large volume of a suitable quenching agent).

Conclusion

The reaction of this compound with water is a complex heterogeneous process that results in the rapid evolution of toxic and flammable phosphine gas. While the fundamental steps of the reaction mechanism can be inferred from related systems, a detailed understanding of the kinetics and the factors that control them requires further experimental investigation. The protocols and information presented in this guide provide a foundation for researchers and scientists to safely study and utilize this important chemical reaction. Further research, particularly computational studies on the Mg₃P₂-water interface and more extensive kinetic studies under a wider range of conditions, would be highly valuable in advancing our understanding of this reaction.

References

Spectroscopic Characterization of Magnesium Phosphide (Mg₃P₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium Phosphide (Mg₃P₂), an inorganic compound with a cubic crystal structure, is gaining attention for its potential applications in various scientific and industrial fields. A thorough understanding of its material properties is crucial for its effective utilization. Spectroscopic techniques are indispensable for elucidating the structural, electronic, and vibrational characteristics of Mg₃P₂. This technical guide provides a comprehensive overview of the spectroscopic characterization of Mg₃P₂, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Raman and Infrared), and X-ray Photoelectron Spectroscopy (XPS). This document summarizes key quantitative data, presents detailed experimental protocols, and includes visualizations to illustrate workflows and concepts, serving as a core resource for professionals working with this material.

Introduction

This compound (Mg₃P₂) is a semiconductor with promising properties for applications in areas such as electronics and potentially as a phosphine gas source in fumigants. Its characterization is fundamental to understanding its behavior and unlocking its full potential. Spectroscopic methods provide a non-destructive means to probe the atomic and molecular structure, chemical bonding, and electronic states of Mg₃P₂. This guide details the application of several key spectroscopic techniques for the in-depth analysis of this compound.

Crystal Structure and Properties

Mg₃P₂ predominantly crystallizes in a cubic system. Two main space groups have been reported: the anti-bixbyite structure with space group Ia-3 and a more complex structure with space group Pn-3m. The Ia-3 structure is the more commonly cited stable phase. In this structure, there are two crystallographically inequivalent phosphorus sites, which is a key feature observable in solid-state NMR.

Table 1: Crystallographic and Electronic Properties of Mg₃P₂ (Ia-3 space group) [1][2]

| Property | Value |

| Crystal System | Cubic |

| Space Group | Ia-3 (No. 206) |

| Lattice Parameter (a) | 12.01 Å |

| Density | 2.07 g/cm³ |

| Band Gap (calculated) | 1.80 eV |

| Mg-P Bond Distances | 2.53 - 2.63 Å |

Spectroscopic Characterization Techniques

³¹P Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for probing the local environment of phosphorus atoms in Mg₃P₂. Due to the presence of two distinct crystallographic sites for phosphorus in the Ia-3 structure, ³¹P Magic Angle Spinning (MAS) NMR is particularly informative.

Quantitative Data

Table 2: ³¹P Solid-State NMR Parameters for Mg₃P₂ [3]

| Phosphorus Site (Wyckoff) | Isotropic Chemical Shift (δ) (ppm) | Relative Intensity |

| 8a | -239.6 | 1 |

| 24d | -262.3 | 3 |

Chemical shifts are referenced to 85% H₃PO₄.

Experimental Protocol: ³¹P Solid-State MAS NMR

-

Sample Preparation: Due to the air and moisture sensitivity of Mg₃P₂, the sample must be handled in an inert atmosphere (e.g., a glovebox). The finely ground Mg₃P₂ powder is packed into a zirconia rotor.

-

Spectrometer Setup: A solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe is used. The probe is tuned to the ³¹P resonance frequency.

-

Data Acquisition:

-

A one-pulse experiment with high-power proton decoupling is typically employed.

-

The sample is spun at a high rate (e.g., 5-10 kHz) at the magic angle (54.74°) to average out anisotropic interactions and obtain high-resolution spectra.

-

A recycle delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei should be used for quantitative measurements.

-

The chemical shifts are externally referenced to an 85% H₃PO₄ standard.

-

Logical Relationship of NMR Data to Crystal Structure

Caption: Relationship between Mg₃P₂ crystal structure and ³¹P solid-state NMR data.

Vibrational Spectroscopy: Raman and Infrared (IR)

Predicted Vibrational Modes

Theoretical calculations of the phonon dispersion of Mg₃P₂ suggest a complex vibrational spectrum. The absence of imaginary frequencies in the calculated phonon dispersion curves indicates the dynamical stability of the cubic Ia-3 structure. The modes at the Γ point of the Brillouin zone correspond to the Raman and IR active vibrations.

Experimental Protocol: Raman Spectroscopy for Air-Sensitive Materials

-

Sample Handling: An air-tight sample holder with a transparent window (e.g., quartz) is required. The Mg₃P₂ powder is loaded into the holder inside an inert atmosphere glovebox.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a microscope for focusing the laser, and a sensitive detector (e.g., a CCD camera) is used.

-

Data Acquisition:

-

The laser is focused onto the sample through the window of the sealed holder.

-

The scattered light is collected in a backscattering geometry.

-

A low laser power should be used initially to avoid sample degradation.

-

The spectrum is collected over a range of Raman shifts (e.g., 50-1000 cm⁻¹).

-

The spectrometer is calibrated using a standard reference material (e.g., a silicon wafer).

-

Experimental Workflow for Raman Spectroscopy

Caption: Experimental workflow for Raman spectroscopy of air-sensitive Mg₃P₂.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Handling: Inside an inert atmosphere glovebox, a small amount of Mg₃P₂ powder is placed onto the ATR crystal (e.g., diamond).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory is used.

-

Data Acquisition:

-

Pressure is applied to ensure good contact between the sample and the ATR crystal.

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).

-

The final spectrum is presented in absorbance units.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. For Mg₃P₂, XPS can be used to verify the stoichiometry and identify the presence of any surface oxidation.

Expected Binding Energies

While experimental XPS data for Mg₃P₂ is scarce, the expected binding energies for the core levels of magnesium and phosphorus can be estimated from data on related compounds. Surface oxidation would be indicated by the presence of higher binding energy species for both Mg 2p and P 2p, corresponding to Mg-O and P-O bonds, respectively.

Table 3: Expected Core Level Binding Energies for Mg₃P₂

| Core Level | Expected Binding Energy (eV) | Notes |

| Mg 2p | ~50 - 51 eV | The exact value can be sensitive to surface charging and referencing. |

| P 2p | ~129 - 130 eV | Phosphide species typically have lower binding energies than elemental phosphorus or phosphates. |

| O 1s | ~531 - 533 eV | Presence of this peak would indicate surface oxidation. |

Experimental Protocol: XPS Analysis

-

Sample Preparation: The Mg₃P₂ sample is mounted on a sample holder using conductive tape, preferably in an inert atmosphere to minimize surface contamination before introduction into the vacuum system.

-

Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer is used.

-

Data Acquisition:

-

The sample is introduced into the ultra-high vacuum (UHV) chamber of the spectrometer.

-

A survey scan is first performed to identify all elements present on the surface.

-

High-resolution spectra of the Mg 2p, P 2p, C 1s, and O 1s regions are then acquired.

-

Due to the insulating nature of Mg₃P₂, a low-energy electron flood gun may be necessary for charge compensation.

-

The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Sputter depth profiling with an argon ion gun can be used to study the composition as a function of depth and to remove surface contamination.

-

Signaling Pathway for XPS Analysis

Caption: Simplified signaling pathway for an XPS experiment.

Summary and Outlook

The spectroscopic characterization of Mg₃P₂ provides essential information for its development and application. ³¹P solid-state NMR is a particularly powerful tool for this material, capable of resolving the distinct phosphorus environments in its crystal structure. While experimental vibrational and XPS data are not widely available, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to acquire and interpret this data. Future work should focus on obtaining high-quality experimental Raman, IR, and XPS spectra of well-characterized Mg₃P₂ samples to validate theoretical predictions and provide a more complete understanding of its properties. Such data will be invaluable for quality control in synthesis and for elucidating the mechanisms of its function in various applications.

References

Computational Analysis of Magnesium Phosphide Stability: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the computational studies on the stability of magnesium phosphide (Mg₃P₂). Leveraging first-principles calculations based on Density Functional Theory (DFT), this document summarizes the key findings regarding the structural, thermodynamic, and electronic properties of Mg₃P₂. Quantitative data from various computational studies are presented in structured tables for comparative analysis. Detailed methodologies of the computational protocols are outlined to ensure reproducibility. Furthermore, this guide includes visualizations of computational workflows and phase relationships to facilitate a deeper understanding of the stability of this compound.

Introduction

This compound (Mg₃P₂) is a compound of interest due to its potential applications in various fields, including as a semiconductor and in thermoelectric devices.[1] Understanding its stability under different conditions is crucial for its synthesis and application. Computational methods, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for investigating the fundamental properties of materials at the atomic scale. This guide synthesizes the findings from several computational studies to provide a comprehensive overview of the stability of Mg₃P₂.

Crystal Structure and Phase Stability

Computational studies have predominantly focused on the cubic anti-bixbyite structure of Mg₃P₂.[2] This phase crystallizes in the cubic Ia-3 space group.[3] Structural analyses confirm that Mg₃P₂ is stable in this cubic form.[1] The mechanical and dynamic stability of this phase have been corroborated by phonon dispersion curve analysis, which is a standard computational method to assess if a crystal structure is dynamically stable.[1]

Quantitative Stability Data

The thermodynamic stability of a compound is often quantified by its formation energy, which is the energy released or absorbed when the compound is formed from its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to its elements.

| Property | Value | Computational Method | Reference |

| Predicted Formation Energy | -0.648 eV/atom | Density Functional Theory (GGA) | [3] |

| Formation Energy | -1.73 eV | Density Functional Theory | [4] |

| Bandgap | 1.60 eV (Direct) | Density Functional Theory (VASP) | [1] |

| Bandgap | 1.73 eV (Direct) | First-principle pseudopotential | [2] |

| Crystal Structure | Cubic (Ia-3) | Density Functional Theory | [1][3] |

Table 1: Summary of computationally determined properties of Mg₃P₂.

Computational Methodology

The results presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). The following section details a typical computational protocol for determining the stability of Mg₃P₂.

First-Principles Calculations

First-principles calculations are performed using quantum mechanical principles without the need for empirical parameters.

Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used software for performing these calculations.[1][5]

Method: The projector-augmented wave (PAW) method is employed to describe the interaction between the core and valence electrons.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parametrization, is used to approximate the exchange-correlation energy.[5]

Computational Steps:

-

Geometry Optimization: The crystal structure of Mg₃P₂ is optimized to find the lowest energy configuration. This involves relaxing the atomic positions and the lattice parameters.

-

Total Energy Calculation: The total energy of the optimized structure is calculated.

-

Formation Energy Calculation: The formation energy (Ef) is calculated using the following formula: Ef = E(Mg₃P₂) - 3E(Mg) - 2E(P)) Where E(Mg₃P₂) is the total energy of the this compound compound, and E(Mg) and E(P) are the total energies of the constituent magnesium and phosphorus atoms in their bulk phases.

-

Electronic Structure Analysis: The electronic band structure and density of states are calculated to determine the electronic properties, such as the bandgap.

-

Phonon Dispersion Calculation: To confirm dynamic stability, phonon dispersion curves are calculated. The absence of imaginary frequencies in the phonon spectrum indicates that the structure is dynamically stable.[1]

Visualizations

The following diagrams illustrate the computational workflow and the phase stability relationship of this compound.

Caption: Computational workflow for determining Mg₃P₂ stability.

Caption: Thermodynamic stability of cubic Mg₃P₂.

Conclusion

Computational studies based on Density Functional Theory have consistently shown that the cubic phase of this compound (Mg₃P₂) is thermodynamically and dynamically stable. The calculated negative formation energy indicates its stability relative to its constituent elements. The electronic structure calculations reveal its semiconducting nature with a direct bandgap, making it a candidate for optoelectronic applications. The detailed computational protocols and workflows provided in this guide offer a framework for future research and validation of the properties of this compound and related materials.

References

An In-Depth Technical Guide to the Discovery and History of Magnesium Phosphide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of magnesium phosphide compounds, with a primary focus on trimagnesium diphosphide (Mg₃P₂). It traces the scientific journey from its initial synthesis in the late 19th century to its modern applications, particularly as a fumigant for the generation of phosphine gas. This document details the evolution of synthesis methodologies, from early laboratory preparations to controlled industrial-scale production. Key physicochemical properties, thermodynamic data, and crystallographic information are presented in a structured format. Detailed experimental protocols for both historical and contemporary synthesis methods are provided, alongside diagrams illustrating reaction pathways and historical progression. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields requiring a thorough understanding of this compound.

Introduction

This compound, predominantly in the form of trimagnesium diphosphide (Mg₃P₂), is an inorganic compound that has garnered significant interest due to its unique chemical properties and applications. The compound is most notable for its reaction with water to produce phosphine (PH₃), a highly effective and widely used fumigant. This property has established this compound as a critical component in the agricultural and pest control industries for the protection of stored grain and other commodities.

The study of this compound provides a fascinating case study in the development of inorganic chemistry, from early elemental combination reactions to the controlled synthesis of materials with specific functionalities. Understanding the history of its discovery, the refinement of its synthesis, and the characterization of its properties is essential for its safe and effective use, as well as for the exploration of new potential applications. This guide aims to provide a detailed technical account of these aspects, catering to a scientific audience.

Historical Timeline of Discovery and Key Milestones

The discovery of this compound is rooted in the late 19th-century explorations of inorganic synthesis. While the exact first observation is not definitively documented, a pivotal moment in its scientific characterization came in 1899.

dot

Caption: A timeline of key milestones in the discovery and development of this compound.

Initial Synthesis: The Work of Henri Gautier (1899)

The first detailed scientific report on the synthesis of this compound is attributed to French chemist Henri Gautier . In his 1899 publication in the Comptes Rendus de l'Académie des Sciences, titled "Sur le phosphure de magnésium" (On this compound), Gautier described the direct combination of magnesium metal with phosphorus vapor. This early work laid the foundation for understanding the fundamental reactivity of these elements and the nature of the resulting compound.

Elucidation of Crystal Structure (1928)

A significant advancement in the fundamental understanding of this compound occurred in 1928 when L. Passerini published a paper in the Gazzetta Chimica Italiana detailing the crystal structure of several phosphides, including Mg₃P₂.[1] Passerini's work established that trimagnesium diphosphide possesses a cubic crystal structure, a finding that has been subsequently confirmed and refined by modern crystallographic techniques.[1]

Development of Industrial Synthesis and Applications (Mid-20th Century)

The mid-20th century saw a shift from laboratory-scale synthesis to the development of methods for industrial production. This was driven by the recognition of this compound's utility as a precursor to phosphine gas for fumigation. A key challenge in scaling up production was controlling the highly exothermic nature of the reaction between magnesium and phosphorus.[2]

In the 1960s and 1970s, patents for the controlled synthesis of this compound began to appear. For instance, a 1970 patent described a method for producing this compound by reacting magnesium and red phosphorus in the presence of a reaction retardant to manage the exothermic reaction.[3] This marked a significant step towards the safe and large-scale manufacturing of the compound.

Regulatory Approval and Widespread Use

In 1979, this compound was first registered for use as a pesticide in the United States. This regulatory approval solidified its role as a primary fumigant for stored agricultural commodities, a position it maintains to this day.

Physicochemical Properties of Trimagnesium Diphosphide (Mg₃P₂)

Trimagnesium diphosphide is the most common and commercially significant this compound compound. Its utility is largely dictated by its specific physical and chemical properties.

| Property | Value | Reference |

| Chemical Formula | Mg₃P₂ | [3] |

| Molar Mass | 134.86 g/mol | [3] |

| Appearance | Yellow-to-green or greyish-green cubic crystals | [3] |

| Density | 2.06 g/cm³ | |

| Melting Point | > 750 °C | |

| Decomposition Temperature | 1000 °C | |

| Solubility in Water | Reacts to produce phosphine (PH₃) and magnesium hydroxide (Mg(OH)₂) | [3] |

| Standard Enthalpy of Formation (ΔHᵮ°) | -466 kJ/mol |

Experimental Protocols for Synthesis

The synthesis of this compound has evolved from direct, uncontrolled reactions to highly regulated industrial processes. The following sections detail both historical and modern experimental methodologies.

Gautier's Direct Combination Method (1899) - A Historical Perspective

-

Reactants: Metallic magnesium (in powder or ribbon form) and elemental phosphorus (likely white or red phosphorus).

-

Apparatus: A sealed reaction vessel, likely made of glass or ceramic, capable of withstanding high temperatures. An inert atmosphere would have been necessary to prevent the oxidation of the reactants and product.

-

Procedure:

-

Magnesium is placed in the reaction vessel.

-

The vessel is heated to a temperature sufficient to vaporize the phosphorus.

-

Phosphorus vapor is passed over the heated magnesium.

-

The reaction, being highly exothermic, would proceed rapidly upon initiation.

-

The resulting this compound product would be collected after cooling the apparatus.

-

dot

Caption: Conceptual workflow of Gautier's 1899 synthesis of this compound.

Controlled Exothermic Reaction with Red Phosphorus (U.S. Patent 3,532,464)

This method focuses on controlling the highly exothermic reaction between magnesium and red phosphorus.

-

Reactants:

-

Magnesium powder

-

Red phosphorus

-

Reaction retardant (e.g., light magnesium oxide, magnesium carbonate, calcium carbonate)

-

-

Procedure:

-

Thoroughly mix magnesium powder, red phosphorus, and the chosen reaction retardant in a stoichiometric ratio. The patent suggests the addition of the retardant can be up to 60% by weight, with 10-30% being preferable.[3]

-

Place the mixture in a covered reaction vessel.

-

Initiate the reaction using an electrical igniter or other ignition source.

-

The retardant absorbs a portion of the reaction heat, leading to a calm and uniform reaction.

-

The resulting product is a granular this compound.

-

Synthesis with Yellow Phosphorus and a Catalyst (U.S. Patent 4,331,642)

This process utilizes the more reactive yellow phosphorus in a catalyzed reaction.

-

Reactants:

-

Finely divided magnesium metal

-

Liquid yellow phosphorus

-

Catalyst (e.g., iodine, bromine, chlorine, or compounds of these halogens with phosphorus, sulfur, or the reacting metal)

-

Inert gas (e.g., nitrogen or argon)

-

-

Procedure:

-

Intimately mix the finely powdered magnesium with the catalyst in a suitable reactor.

-

Heat the mixture under an inert atmosphere to a reaction temperature between 300°C and 600°C.[1]

-

Once the desired temperature is reached, slowly add liquid yellow phosphorus. The rate of addition is controlled to manage the heat of reaction.

-

The reaction proceeds to form this compound.

-

dot

Caption: Comparison of two industrial synthesis routes for this compound.

Characterization of this compound

The characterization of this compound is crucial for confirming its identity, purity, and physical properties. Standard analytical techniques employed include:

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized material. The diffraction pattern of Mg₃P₂ corresponds to a cubic crystal system.

-

Thermogravimetric Analysis (TGA): This technique can be used to study the thermal stability of this compound and its decomposition behavior at elevated temperatures.

-

Differential Scanning Calorimetry (DSC): DSC can be employed to investigate phase transitions and measure the heat flow associated with thermal events, such as decomposition.

Other this compound Compounds

While Mg₃P₂ is the most well-known, the existence of other this compound stoichiometries in the Mg-P binary system is a subject of scientific inquiry. A comprehensive understanding of the Mg-P phase diagram is essential to determine the stability and existence of other potential compounds, such as magnesium monophosphide (MgP). Further research into the Mg-P phase diagram under various temperature and pressure conditions is needed to fully elucidate the range of possible this compound compounds and their properties.

Conclusion

The journey of this compound from a 19th-century laboratory curiosity to a vital component in modern agriculture highlights the significant progress in inorganic synthesis and material science. The development of controlled and safe manufacturing processes has been key to its widespread application. For researchers and professionals, a thorough understanding of its history, synthesis, and physicochemical properties is paramount for its continued effective use and for exploring novel applications. This guide provides a foundational technical overview to support these endeavors.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Magnesium Phosphide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium phosphide (Mg₃P₂) is an inorganic compound recognized for its high reactivity, particularly with water and acids. This reactivity is central to its primary application as a fumigant, where it liberates highly toxic phosphine gas (PH₃) upon contact with moisture. Understanding the chemical reactivity profile of this compound is paramount for its safe handling, application, and for the development of new uses. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, including its synthesis, hydrolysis, and reactions with acids, oxidizing agents, and halogens, as well as its thermal decomposition. The information is presented with a focus on quantitative data, experimental methodologies where available, and visual representations of key chemical pathways to aid in comprehension and application in a research and development setting.

Core Chemical Properties

This compound is a yellow-to-green crystalline solid.[1] It is a strong reducing agent and is classified as a water-reactive, pyrophoric material.[2]

| Property | Value | Source |

| Molecular Formula | Mg₃P₂ | [2] |

| Molecular Weight | 134.86 g/mol | [2] |

| Appearance | Yellow-to-green crystals | [1] |

| Density | 2.1 g/cm³ | [1] |

| Melting Point | >750°C | [1] |

| Solubility in Water | Reacts | [1] |

Reactivity Profile

Reaction with Water (Hydrolysis)

This compound reacts violently with water or moisture in the air to produce magnesium hydroxide and highly toxic and flammable phosphine gas.[2][3] This reaction is the basis for its use as a fumigant.[2] The presence of diphosphine (P₂H₄) as an impurity in the generated gas can cause it to ignite spontaneously in air.[2]

Reaction Equation: Mg₃P₂(s) + 6H₂O(l) → 3Mg(OH)₂(s) + 2PH₃(g)

Quantitative Data: Phosphine Evolution